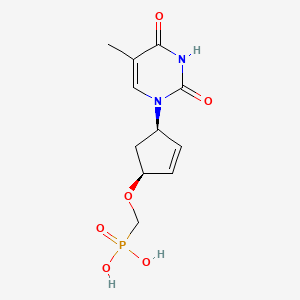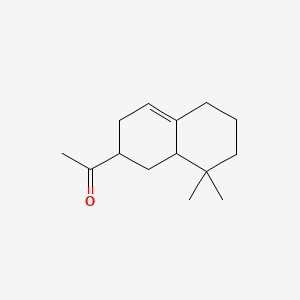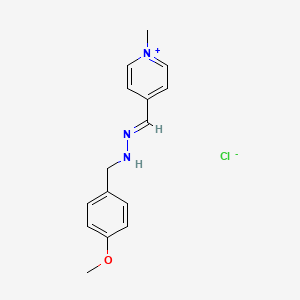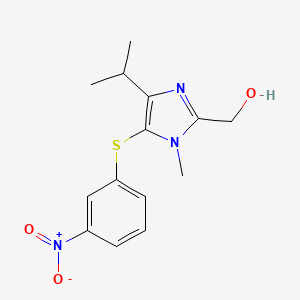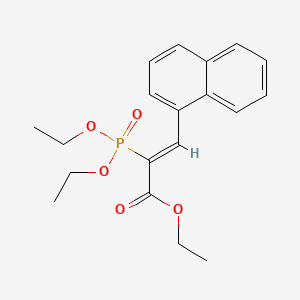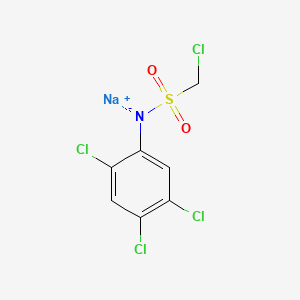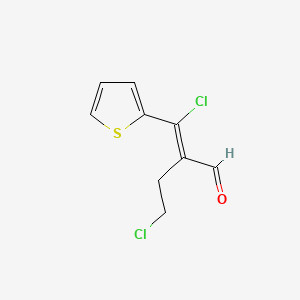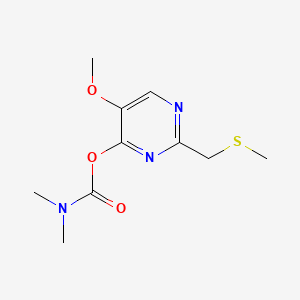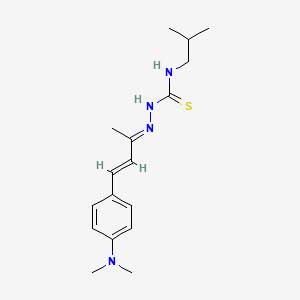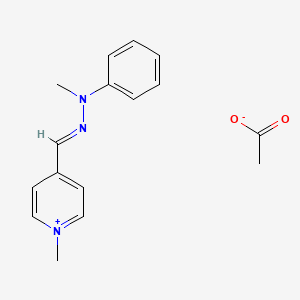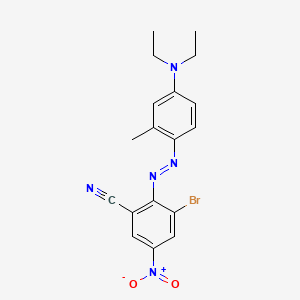
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is a complex organic compound characterized by its unique structure, which includes a bromine atom, a diethylamino group, a nitro group, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common approach is the diazotization of 4-(diethylamino)-o-toluidine followed by azo coupling with 3-bromo-5-nitrobenzonitrile. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated reactors and precise control of reaction parameters are crucial to achieving consistent quality in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields an amine derivative, while substitution of the bromine atom can introduce various functional groups, leading to a wide range of derivatives.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties explores its potential as a therapeutic agent.
Industry: It is utilized in the production of dyes, pigments, and advanced materials due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivative of the compound being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-2-nitroaniline: Shares the bromine and nitro groups but lacks the azo and diethylamino functionalities.
2-Bromo-4-nitrotoluene: Similar in having bromine and nitro groups but differs in the position of substituents and absence of the azo group.
4-(Diethylamino)-2-nitrobenzene: Contains the diethylamino and nitro groups but lacks the bromine and azo functionalities.
Uniqueness
3-Bromo-2-((4-(diethylamino)-o-tolyl)azo)-5-nitrobenzonitrile is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the azo group, in particular, allows for unique interactions and transformations that are not possible with simpler analogs.
Eigenschaften
CAS-Nummer |
93805-39-1 |
|---|---|
Molekularformel |
C18H18BrN5O2 |
Molekulargewicht |
416.3 g/mol |
IUPAC-Name |
3-bromo-2-[[4-(diethylamino)-2-methylphenyl]diazenyl]-5-nitrobenzonitrile |
InChI |
InChI=1S/C18H18BrN5O2/c1-4-23(5-2)14-6-7-17(12(3)8-14)21-22-18-13(11-20)9-15(24(25)26)10-16(18)19/h6-10H,4-5H2,1-3H3 |
InChI-Schlüssel |
LERADLVSVWXSST-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


